molecular formula C48H82ClN11O18 B1233967 Syringotoxin B CAS No. 65547-14-0

Syringotoxin B

Cat. No. B1233967
CAS RN: 65547-14-0
M. Wt: 1136.7 g/mol
InChI Key: GFIQMTUSPKSFSY-XNUQMYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syringotoxin B is a natural product found in Pseudomonas syringae with data available.

Scientific Research Applications

Membrane Permeability and Pore Formation

Syringotoxin B, as part of the cyclic lipodepsipeptides family produced by Pseudomonas syringae, has been studied for its effects on membrane permeability. Research has shown that it affects the permeability of human red blood cells and model bilayer lipid membranes. This includes time-dependent pore inactivation observed in red blood cells at different temperatures, providing insights into the dynamics of membrane interactions and potential biomedical applications in understanding cellular responses to external agents (Szabó et al., 2002).

Antifungal and Antibacterial Properties

Studies have explored the antifungal and antibacterial properties of this compound, particularly its impact on fungal species, including human pathogens. The structural differences in membrane composition influence the biological activity of this compound, and molecular dynamics simulations have been used to understand its interaction with lipid membranes. These insights are crucial for developing targeted antifungal and antibacterial strategies (Mátyus et al., 2008).

Channel-Forming Activity in Cell Membranes

This compound has been identified to exhibit channel-forming activity in bilayer lipid membranes. This property is crucial for understanding the mechanism of ion transport across cell membranes and can have significant implications in the development of drugs targeting cellular ion channels. The study of these channels and their conductance properties offers valuable information for biomedical applications, particularly in designing therapeutics that modulate cellular ion flux (Gur'nev et al., 2002).

Role in Plant Pathology

The role of this compound in plant pathology has been studied, particularly its contribution to the symptoms and disease progression caused by Pseudomonas syringae. Understanding the mode of action of such phytotoxins can inform the development of resistant plant varieties and strategies to mitigate crop losses due to bacterial infections (Bender, 2004).

properties

CAS RN

65547-14-0

Molecular Formula

C48H82ClN11O18

Molecular Weight

1136.7 g/mol

IUPAC Name

2-[(9Z)-24-(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C48H82ClN11O18/c1-4-6-7-8-9-10-11-12-13-15-27(63)22-34(65)54-32-25-78-48(77)37(33(64)23-49)59-46(74)38(39(67)47(75)76)60-41(69)28(5-2)55-45(73)36(26(3)62)58-43(71)29(16-14-19-50)56-42(70)31(18-21-61)53-35(66)24-52-40(68)30(17-20-51)57-44(32)72/h5,26-27,29-33,36-39,61-64,67H,4,6-25,50-51H2,1-3H3,(H,52,68)(H,53,66)(H,54,65)(H,55,73)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,69)(H,75,76)/b28-5-

InChI Key

GFIQMTUSPKSFSY-XNUQMYNASA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

synonyms

syringotoxin
syringotoxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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